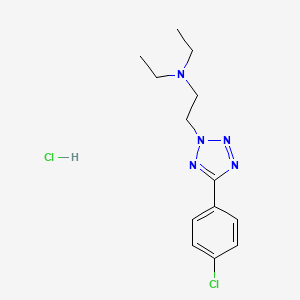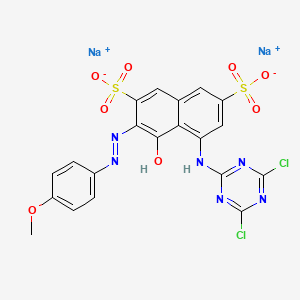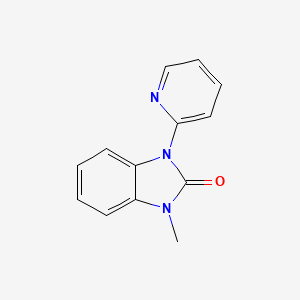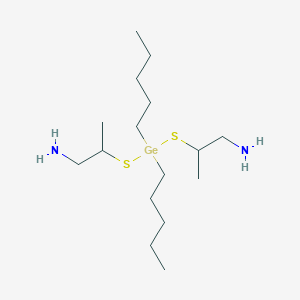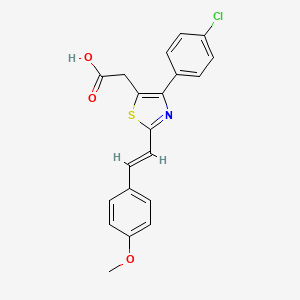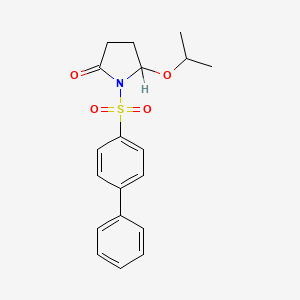
1-((1,1'-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone is a complex organic compound with a unique structure that combines a biphenyl group, a sulfonyl group, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the biphenyl group, the introduction of the sulfonyl group, and the construction of the pyrrolidinone ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the biphenyl group can introduce various functional groups.
Applications De Recherche Scientifique
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The biphenyl group can interact with hydrophobic regions of proteins, while the pyrrolidinone ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone: shares structural similarities with other sulfonyl-containing compounds and biphenyl derivatives.
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone: can be compared to other pyrrolidinone derivatives in terms of its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
111711-84-3 |
|---|---|
Formule moléculaire |
C19H21NO4S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)sulfonyl-5-propan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO4S/c1-14(2)24-19-13-12-18(21)20(19)25(22,23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14,19H,12-13H2,1-2H3 |
Clé InChI |
JHQBVDHIWKARRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)

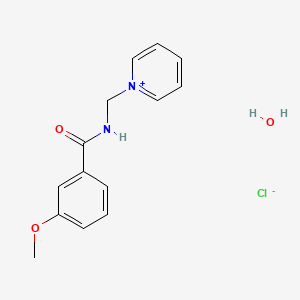
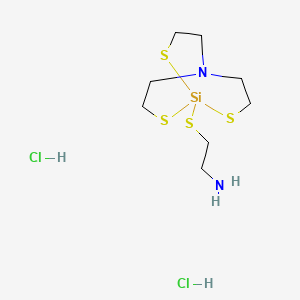
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)

